molecular formula C15H13FO3 B6365576 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1262007-03-3

2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6365576
CAS RN: 1262007-03-3
M. Wt: 260.26 g/mol
InChI Key: CUXRINLLIMTZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMMB) is an organic compound with a molecular formula of C10H9FO2. It is an aromatic carboxylic acid with a melting point of approximately 158°C. FMMB is a white crystalline solid with a faint odor, soluble in water and most organic solvents. It is commercially available as a 95% pure compound, which is widely used in various scientific research applications.

Scientific Research Applications

2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a drug intermediate, and as a fluorescent probe for the detection of proteins. It has also been used in the synthesis of various types of polymers, such as polycarbonates and polyurethanes. 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used as a fluorescent dye for imaging in living cells and tissues.

Mechanism of Action

2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is a fluorescent dye which is used for imaging in living cells and tissues. It is taken up by cells, and the fluorescence is then used to visualize the cells. The mechanism of action of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not well understood, but it is thought to be due to the interaction of the dye with the cell membrane, which causes the dye to be taken up by the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% are not well understood. However, it has been shown to be non-toxic to cells and does not interfere with normal cell physiology. In addition, 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used in a variety of studies to image proteins and other molecules in living cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in lab experiments is its high fluorescence intensity and its ability to be taken up by cells. This makes it an ideal fluorescent probe for imaging in living cells and tissues. However, there are some limitations to using 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in lab experiments. For example, the dye can be photobleached, which can limit its use in long-term experiments. In addition, the dye can be difficult to purify, which can lead to impurities in the final product.

Future Directions

The use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for further research. For example, the mechanism of action of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% could be further studied in order to better understand its effects on cells. In addition, the use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% could be explored in other applications, such as drug delivery, or as a potential therapeutic agent. Finally, the use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in combination with other fluorescent probes could be explored, in order to create more sensitive imaging techniques.

Synthesis Methods

2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized from 4-fluorobenzaldehyde and 2-methoxy-5-methylphenol, which are both commercially available. The reaction proceeds in the presence of a catalyst such as piperidine, and is often carried out in anhydrous acetic acid. The reaction yields 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% as a white solid which is then isolated by filtration and recrystallization.

properties

IUPAC Name

2-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRINLLIMTZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681454
Record name 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-03-3
Record name 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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